4-(Difluoromethyl)-5-fluoro-2-nitrobenzoic acid
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Overview
Description
4-(Difluoromethyl)-5-fluoro-2-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with difluoromethyl, fluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-5-fluoro-2-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired substitutions and functional group transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These processes can include the use of microreactors to control reaction parameters such as temperature, pressure, and residence time more precisely .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-5-fluoro-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro and difluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation: The benzoic acid moiety can be further oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Strong bases like sodium hydride (NaH) or nucleophiles like alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 4-(Difluoromethyl)-5-fluoro-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzoic acid core.
Scientific Research Applications
4-(Difluoromethyl)-5-fluoro-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-5-fluoro-2-nitrobenzoic acid is primarily related to its ability to interact with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the difluoromethyl and fluoro groups can form hydrogen bonds and interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of target molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethyl)-5-fluoro-2-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
4-(Trifluoromethyl)-5-fluoro-2-nitrobenzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-5-chloro-2-nitrobenzoic acid: Similar structure but with a chloro group instead of a fluoro group
Uniqueness
4-(Difluoromethyl)-5-fluoro-2-nitrobenzoic acid is unique due to the presence of both difluoromethyl and fluoro groups on the benzoic acid core, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(difluoromethyl)-5-fluoro-2-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-5-1-4(8(13)14)6(12(15)16)2-3(5)7(10)11/h1-2,7H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRSTBBWHYIHRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])C(=O)O)F)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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